BenchChemオンラインストアへようこそ!

Sanggenon C

Antimicrobial resistance ESKAPE pathogens Natural product antibacterial

Sanggenon C (CAS 80651-76-9, C₄₀H₃₆O₁₂, MW 708.71) is a Diels–Alder-type flavanone adduct isolated from the root bark of Morus alba L. (white mulberry, known in Traditional Chinese Medicine as Sāng Bái Pí) and Morus cathayana.

Molecular Formula C40H36O12
Molecular Weight 708.7 g/mol
Cat. No. B1254829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanggenon C
Synonymscathayanon E
sanggenon C
sanggenone C
Molecular FormulaC40H36O12
Molecular Weight708.7 g/mol
Structural Identifiers
SMILESCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O
InChIInChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1
InChIKeyXETHJOZXBVWLLM-HUKCQOFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sanggenon C for Preclinical Research: Sourcing the Diels–Alder Flavanone with Superior Anti-Enterococcal and Anti-Melanoma Potency


Sanggenon C (CAS 80651-76-9, C₄₀H₃₆O₁₂, MW 708.71) is a Diels–Alder-type flavanone adduct isolated from the root bark of Morus alba L. (white mulberry, known in Traditional Chinese Medicine as Sāng Bái Pí) and Morus cathayana [1]. Structurally, sanggenon C belongs to the mulberry Diels–Alder-type adduct (MDAA) family, sharing a stereoisomeric relationship with sanggenons D and O [2]. Among this compound class, sanggenon C has demonstrated the most potent antibacterial activity against gram-positive ESKAPE pathogens and the strongest anti-proliferative effects in a systematic screen of 28 Morus alba-derived compounds against melanoma cells [3]. Its multi-target pharmacological profile also encompasses proteasome inhibition, pancreatic lipase inhibition, calcineurin/NFAT2 pathway suppression, and NF-κB-mediated anti-inflammatory activity, making it a high-value research tool for preclinical investigation in oncology, infectious disease, and metabolic disorder models.

Why Sanggenon C Cannot Be Replaced by Sanggenon D, Sanggenon O, or Other Morus alba Flavonoids in Experimental Workflows


Sanggenon C, sanggenon D, and sanggenon O are Diels–Alder-type stereoisomers that co-occur in Morus alba root bark extracts, yet their biological potency diverges dramatically in multiple assay systems [1]. Sanggenon C exhibits 4- to 16-fold greater antibacterial potency than its diastereomers sanggenon D and O against Enterococcus spp. and Staphylococcus aureus [2]. In antioxidant assays, sanggenon C outperforms sanggenon D in multi-pathway radical-scavenging (DPPH• and ABTS•⁺) and cytoprotection, while sanggenon D shows superiority only in single-pathway electron-transfer (ET) assays [1]. Similarly, in a systematic screen of 28 Morus alba-derived compounds, sanggenon C was identified as the most potent anti-melanoma agent (IC₅₀ ~5 μM), surpassing close structural analogs including Kuwanon A, Kuwanon E, Moracin P, and Moracin O [3]. These stereochemistry-dependent potency differences mean that substituting sanggenon C with sanggenon D, O, or other in-class flavonoids will yield quantitatively and mechanistically different experimental outcomes, invalidating cross-study comparisons and compromising reproducibility.

Sanggenon C Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Antibacterial MIC: Sanggenon C Is 4- to 16-Fold More Potent Than Its Stereoisomers Sanggenon D and O Against Enterococcus spp. and S. aureus

In the first reported study of anti-enterococcal activity for MDAAs, sanggenon C demonstrated a minimum inhibitory concentration (MIC) of 3.125 μM against Enterococcus faecalis, E. faecium, and Staphylococcus aureus [1]. In direct head-to-head comparison within the same study, the stereoisomers sanggenon D and sanggenon O exhibited MIC values of 12.5–25 μM and 25–50 μM, respectively [1]. This represents a 4- to 8-fold potency advantage for sanggenon C over sanggenon D and an 8- to 16-fold advantage over sanggenon O. The stereochemistry-dependent potency is corroborated by earlier literature from the Phytochemical Dictionary documenting that sanggenon D possesses antimicrobial activity 'weaker than that of sanggenon C' against S. aureus, Bacillus subtilis, Pyricularia oryzae, and Trichophyton mentagrophytes [2], confirming a consistent, cross-study pattern of sanggenon C antibacterial superiority.

Antimicrobial resistance ESKAPE pathogens Natural product antibacterial

Anti-Melanoma Screening: Sanggenon C Is the Most Potent Agent Among 28 Morus alba-Derived Compounds (IC₅₀ ~5 μM vs. 5–30 μM Range for Other Hits)

In a systematic screen of 28 commercially available Morus alba L.-derived compounds for anti-melanoma activity, 11 compounds at 20 μM significantly inhibited colony growth across a panel of melanoma cell lines, with IC₅₀ values ranging from 5 μM to 30 μM [1]. Among these 11 active compounds, sanggenon C was identified as the most potent, with an IC₅₀ of approximately 5 μM [1]. This potency exceeded that of five other newly identified anti-melanoma agents from the same screen: 3′-Geranyl-3-prenyl-2′,4′,5,7-tetrahydroxyflavone, Moracin P, Moracin O, Kuwanon A, and Kuwanon E [1]. Furthermore, sanggenon C was the only compound advanced to in vivo xenograft validation, where it significantly inhibited melanoma cell proliferation [1]. Sanggenon C's anti-melanoma mechanism was linked to disruption of intracellular Ca²⁺ homeostasis and induction of ER stress-mediated apoptosis [1].

Melanoma Cancer drug discovery Natural product screening

Antioxidant Multi-Pathway Superiority: Sanggenon C Outperforms Sanggenon D in DPPH• and ABTS•⁺ Radical-Scavenging and Cytoprotection Assays

In a dedicated comparative study of sanggenon C and sanggenon D across four antioxidant assays, the two stereoisomers displayed divergent activity profiles attributable to steric effects [1]. Sanggenon D exhibited lower IC₅₀ values than sanggenon C in electron-transfer (ET)-based FRAP and Cu²⁺-reducing assays (single-pathway ET mechanisms) [1]. However, in multi-pathway-based DPPH•-scavenging and ABTS•⁺-scavenging assays, sanggenon C possessed lower IC₅₀ values than sanggenon D, indicating superior radical-scavenging capacity in more physiologically relevant multi-mechanism settings [1]. UV-Vis spectroscopy revealed that sanggenon C generated a bathochromic shift (286 nm → 302 nm) and stronger UV absorption than sanggenon D, consistent with enhanced Fe²⁺-binding capability [1]. In flow cytometry-based cytoprotection assays, sanggenon C-treated oxidative-stressed mesenchymal stem cells (MSCs) exhibited 31.1% early apoptosis, compared to 42.0% for sanggenon D, representing a ~26% relative reduction in apoptotic cell death [1].

Antioxidant mechanisms Oxidative stress Cytoprotection

Proteasome Inhibition: Sanggenon C Is the First Prenylated Flavonoid Demonstrated to Inhibit Tumor Cellular Proteasome Activity (IC₅₀ = 4 μM for Purified 20S Proteasome)

While several non-prenylated flavonoids had been reported as proteasome inhibitors prior to this study, whether prenylated flavonoids could inhibit proteasome function was unknown [1]. Sanggenon C was the first prenylated flavonoid demonstrated to inhibit tumor cellular proteasomal activity, with an IC₅₀ of 4 μM for chymotrypsin-like activity of purified human 20S proteasome and 15 μM for 26S proteasome in H22 cell lysate [2]. Sanggenon C treatment led to dose-dependent accumulation of ubiquitinated proteins and the proteasome substrate protein p27, and proteasome inhibition occurred prior to cell death in murine H22 and P388 cell lines [1]. Notably, sanggenon C also induced death of human K562 cancer cells and primary cells isolated from leukemic patients [1]. While a direct comparative IC₅₀ dataset against non-prenylated flavonoid proteasome inhibitors (e.g., apigenin, quercetin) generated under identical experimental conditions is not available, sanggenon C's prenylated Diels–Alder scaffold confers a structurally distinct pharmacophore that differentiates it from the non-prenylated flavonoid proteasome inhibitor class [1].

Proteasome inhibition Cancer therapeutics Prenylated flavonoid

Biopharmaceutical Differentiation: Sanggenon C Exhibits 10-Fold Lower Aqueous Solubility but Higher Cellular Uptake Than Sanggenon D, Influencing Formulation and Delivery Route Selection

A comparative biopharmaceutical profiling study evaluated sanggenon C (SGC) and sanggenon D (SGD) for their suitability for inhalation administration as anti-infective agents [1]. Despite their structural similarity as stereoisomers, SGD exhibited a 10-fold higher solubility than SGC across pH 1.2–7.4 [1]. Conversely, the more lipophilic SGC was found to be more cytotoxic and demonstrated higher cellular uptake than SGD, indicating superior cellular penetration [1]. Neither compound exhibited measurable permeability across intact Calu-3 monolayers, suggesting potential for prolonged lung retention following inhalation delivery [1]. In a separate in vivo pharmacokinetic study, orally administered sanggenon C and D showed distinct tissue distribution: dose-dependent quantities of sanggenon C were detected in serum, while sanggenon D preferentially accumulated in liver; only very low concentrations of either compound were found in lung, and neither was detected in spleen [2]. These data jointly demonstrate that the stereochemistry of sanggenon C and D produces divergent solubility, cellular uptake, and tissue distribution profiles.

Biopharmaceutics Drug delivery Inhalation administration

Pancreatic Lipase Inhibition: Sanggenon C (IC₅₀ = 3.00 μM) Is a Potent Mixed-Type Inhibitor, Though Sanggenon D (IC₅₀ = 0.77 μM) Is the Most Potent In-Class PL Inhibitor

In a head-to-head evaluation of six major constituents from Cortex Mori Radicis (Sang-bai-pi) for pancreatic lipase (PL) inhibition, sanggenone C (SC) and sanggenone D (SD) were among four compounds identified as potent PL inhibitors with Ki values less than 5.0 μM [1]. The IC₅₀ values for the tested compounds ranged from 0.77 μM to 20.56 μM [1]. Sanggenone D was the most potent PL inhibitor (IC₅₀ = 0.77 μM), capable of forming a strong hydrogen-bond interaction with Ser-152 in the PL catalytic triad [1]. Sanggenone C exhibited an IC₅₀ of 3.00 μM, confirmed by independent BindingDB entries (IC₅₀ = 3.28 μM) [2]. Both compounds functioned as mixed-type inhibitors of PL-mediated 4-MU oleate hydrolysis [1]. While sanggenon D demonstrates superior PL inhibitory potency (~3.9-fold), sanggenon C's multi-target profile (combining PL inhibition with anti-inflammatory, antioxidant, and anticancer activities) may be preferable for research programs exploring polypharmacology in metabolic disease models.

Pancreatic lipase Obesity Metabolic disorders

Optimal Application Scenarios for Sanggenon C Based on Verified Quantitative Differentiation


Antibacterial Drug Discovery Against Multidrug-Resistant Gram-Positive ESKAPE Pathogens

Sanggenon C is the preferred MDAA for antibacterial screening programs targeting Enterococcus faecalis, E. faecium, and Staphylococcus aureus. Its MIC of 3.125 μM provides 4- to 16-fold greater potency than sanggenon D (12.5–25 μM) and sanggenon O (25–50 μM), minimizing compound consumption in dose-response studies while maximizing the likelihood of detecting antibacterial activity at therapeutically relevant concentrations . Procurement of sanggenon C rather than sanggenon D or O is essential for replicating the stereochemistry-dependent anti-enterococcal activity profile reported in the primary literature . Cross-validation with historical Phytochemical Dictionary data confirms sanggenon C's consistent antibacterial superiority over sanggenon D across multiple bacterial and fungal species .

Melanoma Preclinical Research Requiring the Most Potent Morus alba-Derived Lead Compound with In Vivo Validation

Among 28 Morus alba-derived compounds systematically screened for anti-melanoma activity, sanggenon C was the most potent agent (IC₅₀ ~5 μM) and the only compound advanced to in vivo xenograft validation, where it significantly inhibited melanoma proliferation . Researchers should procure sanggenon C over Kuwanon A, Kuwanon E, Moracin P, or Moracin O for melanoma studies to ensure access to the mechanism involving disruption of intracellular Ca²⁺ homeostasis and ER stress-mediated apoptosis, which has been specifically characterized for sanggenon C .

Prenylated Flavonoid Proteasome Inhibitor Research: First-in-Class Mechanistic Studies

Sanggenon C is the only prenylated flavonoid for which proteasome inhibitory activity has been characterized (IC₅₀ = 4 μM for purified human 20S proteasome; 15 μM for 26S proteasome in H22 cell lysate) . Laboratories investigating the contribution of prenylation and the Diels–Alder scaffold to proteasome targeting should select sanggenon C as the reference compound for this structural subclass, enabling direct comparison with non-prenylated flavonoid proteasome inhibitors (e.g., apigenin, quercetin) . The established link between sanggenon C-mediated proteasome inhibition and G₀/G₁ cell cycle arrest, as well as its activity against primary leukemic patient cells, supports its use in hematological malignancy research .

Inhalation Drug Delivery Research for Respiratory Infections: Biopharmaceutical Profiling of Sanggenon Stereoisomers

For biopharmaceutical research on pulmonary delivery of natural product anti-infectives, sanggenon C and sanggenon D must be evaluated as distinct entities due to their 10-fold solubility difference (SGD > SGC) and opposing cellular uptake profiles (SGC > SGD) . Sanggenon C's higher lipophilicity and superior cellular penetration make it the candidate of choice for intracellular pathogen targeting via inhalation, despite its lower aqueous solubility . The absence of measurable permeability across intact Calu-3 monolayers for both compounds indicates potential for prolonged lung retention, while the sobering oral bioavailability documented in vivo necessitates non-oral delivery route development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sanggenon C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.